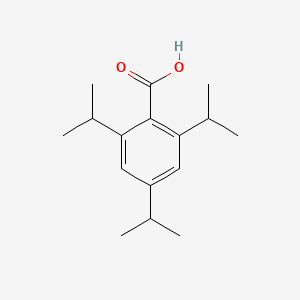

2,4,6-Triisopropylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVHAZFBJJXIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197939 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49623-71-4 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49623-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049623714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49623-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(1-methylethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid, is a vital tool in modern organic synthesis. Its unique structural features, characterized by the presence of three bulky isopropyl groups flanking the carboxylic acid moiety, impart distinct reactivity and selectivity that are highly valued in a range of chemical transformations. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its key applications, offering insights into the mechanistic principles that govern its utility. The strategic positioning of the isopropyl groups creates a sterically congested environment around the carboxyl group, influencing its acidity and nucleophilicity, and enabling its use as a highly effective catalyst and synthetic intermediate.

Core Properties and Identification

The fundamental identification and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49623-71-4 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 184-187 °C | [4] |

| Solubility | Slightly soluble in water | [2][4] |

| pKa (Predicted) | 3.23 ± 0.10 | [4] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the reaction of an aryl Grignard reagent with carbon dioxide to form a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. The starting material for the Grignard reagent is 2-bromo-1,3,5-triisopropylbenzene, which can be prepared from 1,3,5-triisopropylbenzene.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 2-bromo-1,3,5-triisopropylbenzene.

Materials:

-

2-bromo-1,3,5-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

-

A suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromo-1,3,5-triisopropylbenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the aryl bromide solution.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to room temperature.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.

-

Allow the excess dry ice to sublime.

-

-

Work-up and Isolation:

-

To the resulting solid, slowly add a mixture of crushed ice and concentrated hydrochloric acid to protonate the carboxylate salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons. The methine protons of the isopropyl groups will appear as a septet, and the methyl protons will appear as a doublet. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift. The aromatic carbons will also have specific shifts, and the isopropyl carbons (methine and methyl) will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key characteristic peaks include:

-

A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can also be observed, often involving the loss of the carboxylic acid group or parts of the isopropyl substituents.

Applications in Organic Synthesis

The steric hindrance provided by the three isopropyl groups is the cornerstone of this compound's utility in organic synthesis.

Sterically Hindered Acid Catalyst

This compound can act as a bulky Brønsted acid catalyst.[5] This steric hindrance prevents the acid itself from participating in nucleophilic attack, allowing it to efficiently protonate substrates while minimizing side reactions. This is particularly advantageous in reactions such as:

-

Esterifications: It can catalyze the esterification of alcohols with carboxylic acids, especially when dealing with sensitive substrates where stronger, less hindered acids might cause decomposition.

-

Friedel-Crafts Acylations: It can be used as a co-catalyst in Friedel-Crafts acylation reactions.[5]

Intermediate in the Synthesis of Complex Molecules

As a sterically hindered building block, this compound is a valuable intermediate in the synthesis of more complex molecules. The bulky triisopropylphenyl group can be used to control the stereochemistry of subsequent reactions or to provide a stable, sterically demanding scaffold.

Protecting Group Chemistry

The corresponding esters of this compound can be used as sterically hindered protecting groups for alcohols. The bulkiness of the triisopropylbenzoyl group makes it resistant to cleavage under many standard conditions, allowing for selective deprotection of other functional groups in a molecule.

Diagram of a Catalytic Application

Caption: General catalytic cycle involving this compound as a Brønsted acid catalyst.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile compound in organic chemistry. Its defining feature, the significant steric hindrance around the carboxylic acid group, allows it to function as a unique acid catalyst and a useful synthetic intermediate. A thorough understanding of its properties, synthesis, and reactivity enables researchers and drug development professionals to leverage its unique characteristics for the efficient and selective synthesis of complex organic molecules.

References

-

NIST. This compound. [Link]

-

LookChem. This compound. [Link]

-

University of Rochester. Solvents for Recrystallization. [Link]

-

University of Calgary. Benzoic acid via a grignard reaction. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

University of Wisconsin-Stout. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

NIST. This compound. [Link]

-

PubChem. 2,4,6-Tris(1-methylethyl)benzoic acid. [Link]

-

Labflow. Grignard Reaction: Synthesis of Benzoic Acid. [Link]

-

OrgoSolver. Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Cengage. nuclear magnetic resonance - spectroscopy. [Link]

-

Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wiley Online Library. "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

LabArchives. Organic Chemistry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PrepChem.com. Synthesis of triisopropylbenzene. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Introduction to Peptide Synthesis. [Link]

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

-

ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 49623-71-4,this compound | lookchem [lookchem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. This compound | 49623-71-4 [sigmaaldrich.com]

2,4,6-Triisopropylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid for Advanced Research and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of this compound, a sterically hindered carboxylic acid crucial for specialized applications in organic synthesis and pharmaceutical development. This document goes beyond basic data to offer insights into its properties, synthesis, and practical applications, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a unique molecule whose utility is largely defined by the significant steric hindrance provided by the three isopropyl groups surrounding the carboxylic acid moiety. This steric bulk governs its reactivity and physical characteristics.

The fundamental molecular attributes are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 248.36 g/mol | [1][7] |

| CAS Number | 49623-71-4 | [1][2][3][4] |

| IUPAC Name | 2,4,6-tris(propan-2-yl)benzoic acid | [5][6] |

| Appearance | White to cream or pale yellow crystalline powder | [6] |

The molecular structure, characterized by a benzoic acid core with three isopropyl substituents at the ortho and para positions, is visualized in Figure 1.

Figure 1: 2D structure of this compound.

Physicochemical Data for Laboratory Use

Understanding the physicochemical properties is paramount for designing experiments, developing formulations, and ensuring safe handling.

| Parameter | Value | Notes |

| Melting Point | 184-187°C | [8] |

| Boiling Point | 318.7 °C at 760 mmHg | [8] |

| pKa | 3.23±0.10 (Predicted) | A moderately strong acid, influenced by electronic effects.[8] |

| Solubility | Slightly soluble in water. | Soluble in many organic solvents.[8][9] |

| Storage | Sealed in dry, room temperature conditions. | [8] |

Spectroscopic Profile

Spectroscopic data is essential for identity confirmation and quality control. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid, and strong C=O stretching absorption.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern.[10]

Synthesis and Reaction Chemistry

This compound is primarily valued as a sterically hindered intermediate in organic synthesis.[3][5][8][9] Its synthesis is a key topic for researchers who intend to use it as a building block.

A common synthetic route involves the Friedel-Crafts alkylation of a benzene derivative followed by oxidation. A generalized workflow is depicted below.

Figure 2: Generalized synthetic pathway to hindered benzoic acids.

Exemplary Protocol: Synthesis of a Related Hindered Intermediate

While a specific, detailed protocol for the direct synthesis of this compound is proprietary to manufacturers, the principles can be understood from related preparations. For instance, the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide, another sterically hindered reagent, demonstrates the handling of related precursors.

Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide [11]

This protocol is for a related compound and illustrates the principles of reactions involving the triisopropylbenzene moiety.

-

Dissolution: Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (60.0 mmol) in 70 mL of reagent-grade acetone with stirring.

-

Addition of Azide: Prepare a solution of sodium azide (60 µmol) in a 1:1 mixture of ethanol and water (40 mL). Add this solution to the stirred acetone solution. Causality Note: The use of a mixed solvent system is crucial for dissolving both the organic sulfonyl chloride and the inorganic sodium azide, facilitating the reaction.

-

Reaction Monitoring: An exothermic reaction will be observed (e.g., a temperature rise from 21°C to 29°C). Stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Partition the reaction mixture between dichloromethane and a half-saturated brine solution. The organic product will move into the dichloromethane layer, while inorganic salts remain in the aqueous layer.

-

Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic fractions, wash with brine, and dry over magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

-

Final Purification: Purify the resulting solid by flash chromatography on silica gel to obtain the final product.

Self-Validation Note: The success of this synthesis is validated at each step: temperature increase indicates reaction initiation, phase separation in the workup confirms correct partitioning, and final purity is confirmed by chromatography and melting point analysis.

Applications in Research and Drug Development

The primary application of this compound stems from its steric bulk. It serves as a powerful tool for chemists to control reaction pathways and enhance molecular stability.

-

Hindered Acid Intermediate: Its most common use is as a building block in organic synthesis.[3][8] The bulky isopropyl groups can direct incoming reagents to specific sites on a molecule (regioselectivity) or protect the carboxylic acid group from unwanted reactions.

-

Prodrug Strategies: In drug development, modifying a drug candidate with a bulky group like 2,4,6-triisopropylbenzoyl can be a prodrug strategy.[12] This can improve a drug's pharmacokinetic profile by, for example, protecting it from premature metabolism in the body. The bulky ester would then be cleaved at the target site to release the active drug.

-

Stabilizing Reactive Species: The steric hindrance can be used to create and stabilize otherwise reactive intermediates, allowing for their study and use in subsequent synthetic steps.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, derivatives of benzoic acid are widely studied for their biological activities.[13] Incorporating a sterically hindered moiety like this one allows researchers to probe how molecular size and shape affect a drug's interaction with its biological target.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis and pharmaceutical design. Its defining feature—extreme steric hindrance—provides a mechanism for chemists to exert precise control over molecular interactions. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage its unique characteristics for creating novel molecules and therapeutics.

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook (alternate link). [Link]

-

PubChem. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214. [Link]

-

National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. [Link]

-

PrepChem.com. Synthesis of 2,4,6-Triisopropylbenzenesulfonyl azide. [Link]

-

LookChem. Cas 49623-71-4, this compound. [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. A15489.18 [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 49623-71-4,this compound | lookchem [lookchem.com]

- 9. This compound | 49623-71-4 [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Triisopropylbenzoic Acid in Organic Solvents

Introduction: The Significance of Solubility for a Sterically Hindered Aromatic Acid

2,4,6-Triisopropylbenzoic acid is a unique aromatic carboxylic acid characterized by the significant steric hindrance around its carboxyl group, conferred by the three bulky isopropyl substituents on the benzene ring. This structural feature is key to its utility as a specialty intermediate in organic synthesis, particularly in reactions where controlled reactivity of the carboxylic acid is paramount. In the realm of pharmaceutical and materials science, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its bioavailability, processability, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide will focus on the theoretical principles governing its solubility, provide a robust experimental framework for determining its solubility, and offer insights into how its unique structure influences its behavior in various solvent systems. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the use of this compound in their work.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Molecular Structure and its Implications for Solubility

The molecular structure of this compound is the primary determinant of its solubility characteristics.

-

The Aromatic Ring and Isopropyl Groups: The benzene ring and the three isopropyl groups are nonpolar and lipophilic. This significant hydrophobic character suggests that this compound will be more soluble in nonpolar or moderately polar organic solvents that can engage in van der Waals interactions.

-

The Carboxylic Acid Group: The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group contributes to the molecule's ability to interact with polar solvents. However, the steric hindrance provided by the flanking isopropyl groups can significantly impact the accessibility of the carboxylic acid for hydrogen bonding.

Expected Solubility Trends in Common Organic Solvents

Based on its structure, we can predict the general solubility trends of this compound in various classes of organic solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the carboxylic acid group of this compound can participate in these interactions, the bulky isopropyl groups may limit the extent of solvation. Therefore, moderate solubility is expected.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors. They are likely to be effective at solvating the carboxylic acid group. The nonpolar regions of these solvents can also interact favorably with the aromatic ring and isopropyl groups, suggesting good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of this compound suggests that it will have a higher affinity for these solvents compared to highly polar solvents. Good solubility is anticipated in aromatic solvents like toluene due to potential π-stacking interactions.

-

Water: As a highly polar, protic solvent, water is expected to be a poor solvent for this compound, which is consistent with the description of it being "slightly soluble in water." The large hydrophobic structure of the molecule will dominate its interaction with water.

The Impact of Steric Hindrance

The three isopropyl groups ortho and para to the carboxylic acid create significant steric bulk. This has two main consequences for solubility:

-

Disruption of Crystal Packing: The bulky groups can disrupt the formation of a highly ordered and stable crystal lattice. A less stable crystal lattice requires less energy to overcome, which can lead to increased solubility.

-

Shielding of the Carboxyl Group: The isopropyl groups can sterically hinder the carboxylic acid group, potentially reducing its ability to form strong hydrogen bonds with solvent molecules. This effect could decrease solubility in highly polar, protic solvents.

The interplay of these two factors will determine the overall solubility in a given solvent.

Diagram: Molecular Structure and Potential Solvent Interactions

Caption: Molecular structure of this compound and potential intermolecular interactions with different classes of organic solvents.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The gravimetric method is described here as it is a robust and widely applicable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed glass containers

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known mass or volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute remains constant). A typical equilibration time is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, mg/mL, or molarity.

-

Self-Validation and Trustworthiness:

-

Replicates: Running experiments in triplicate or quadruplicate will allow for the calculation of the mean and standard deviation, providing a measure of the precision of the results.

-

Equilibration Time: Confirm that equilibrium has been reached by measuring the solubility at different time points.

-

Mass Balance: Ensure that the sum of the mass of the dissolved solute and the mass of the solvent is equal to the initial mass of the saturated solution.

Diagram: Experimental Workflow for Solubility Determination

Caption: A step-by-step workflow for the gravimetric determination of the solubility of this compound.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molarity (mol/L) |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Acetone | 25 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] |

| Toluene | 25 | [Experimental Data] | [Experimental Data] |

| Hexane | 25 | [Experimental Data] | [Experimental Data] |

| [Other Solvent] | [Other Temp.] | [Experimental Data] | [Experimental Data] |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, with a focus on the underlying theoretical principles and a detailed experimental protocol for its determination. The unique sterically hindered structure of this molecule suggests a complex interplay of factors that govern its solubility, making experimental determination essential for specific applications.

For researchers in drug development and materials science, a thorough understanding of the solubility of this compound is crucial for process optimization, formulation development, and ensuring the desired performance of the final product. The experimental framework provided herein offers a reliable method for generating the necessary solubility data to support these endeavors. Future work in this area should focus on the systematic determination of the solubility of this compound in a wide range of organic solvents at various temperatures, which would be a valuable contribution to the scientific community.

References

-

2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem. (URL: [Link])

-

This compound - the NIST WebBook. (URL: [Link])

-

Carboxylic Acids. (URL: [Link])

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (URL: [Link])

-

Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH. (URL: [Link])

-

Chemical Properties of this compound (CAS 49623-71-4) - Cheméo. (URL: [Link])

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. (URL: [Link])

-

The solubility of benzoic acid in seven solvents. - ResearchGate. (URL: [Link])

-

Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (URL: [Link])

-

benzoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

-

2,4,6-Triisopropylbenzenesulfonic acid | C15H24O3S | CID 10031785 - PubChem. (URL: [Link])

-

Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - Scirp.org. (URL: [Link])

-

Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - ResearchGate. (URL: [Link])

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Triisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed exploration of the core physicochemical properties of 2,4,6-Triisopropylbenzoic acid, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into the experimental determination of these crucial parameters.

Introduction: The Significance of this compound

This compound (CAS 49623-71-4) is a sterically hindered aromatic carboxylic acid.[1] Its bulky isopropyl groups at the ortho and para positions of the benzene ring create a unique chemical environment around the carboxylic acid functionality. This steric hindrance imparts distinct reactivity and physical properties to the molecule, making it a valuable intermediate in various organic syntheses.[1] In the context of drug development, understanding the precise physicochemical properties of such intermediates is paramount for process optimization, formulation development, and ensuring the quality and purity of active pharmaceutical ingredients (APIs). The melting and boiling points, in particular, are fundamental indicators of purity and are critical parameters for purification techniques such as recrystallization and distillation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its application in research and development. This section outlines the key properties of this compound.

Identity and Structure

The structural integrity and identity of a compound are the starting points for any scientific investigation.

Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 184 - 187 °C | Thermo Fisher Scientific[3] |

| Boiling Point | Data not available | N/A |

| Solubility | Slightly soluble in water. | Thermo Fisher Scientific[3] |

| Physical Form | Solid (Crystals or powder) | Thermo Fisher Scientific[2] |

Experimental Determination of Physicochemical Properties

The theoretical values presented above are best confirmed through rigorous experimental protocols. This section provides detailed, step-by-step methodologies for the determination of the melting and boiling points of this compound, grounded in established laboratory practices.

Protocol for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point range.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperatures at which the first sign of melting and complete liquefaction occur are recorded.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm at the bottom of the tube.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Set the initial heating rate to a rapid setting to approach the expected melting point (approximately 10-15°C below the lower end of the expected range).

-

Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

-

The melting point range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the determination in triplicate to ensure reproducibility.

-

A narrow melting point range (e.g., 1-2°C) is indicative of a high degree of purity.

-

Caption: Workflow for Micro Boiling Point Determination.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For melting point determination, the sharpness of the melting range is an internal control for the purity of the sample. A broad melting range would immediately indicate the presence of impurities, necessitating further purification steps like recrystallization before proceeding with subsequent reactions or formulations.

For boiling point determination, the visual observation for decomposition is a critical self-validating step. If the substance degrades upon heating, this method is inappropriate, and alternative characterization techniques, such as thermogravimetric analysis (TGA), should be employed to determine the decomposition temperature.

Conclusion

The melting point of this compound is a well-defined parameter that is crucial for its identification and purity assessment. The lack of a defined boiling point in the literature suggests that this sterically hindered molecule may be prone to thermal decomposition. The experimental protocols provided in this guide offer a robust framework for the in-house verification of these properties, ensuring the quality and reliability of this important synthetic intermediate in research and drug development workflows.

References

Sources

A Comprehensive Technical Guide to 2,4,6-Triisopropylbenzoic Acid and Its Synonyms: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,4,6-Triisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid of significant interest in modern organic synthesis and medicinal chemistry. This document details its nomenclature, physicochemical properties, and provides validated, step-by-step protocols for its synthesis and key transformations. A primary focus is placed on its emerging role as a pivotal structural motif in the development of potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a validated therapeutic target for metabolic diseases such as diabetes and atherosclerosis. Furthermore, its utility as a sterically demanding catalyst in challenging esterification reactions is examined. The causality behind experimental choices is elucidated throughout, ensuring a deep understanding of the underlying chemical principles for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

This compound is a unique molecule whose utility is largely defined by the steric bulk imparted by the three isopropyl groups ortho and para to the carboxylic acid functionality. This steric hindrance governs its reactivity and its interactions with biological macromolecules.

Synonyms and Identifiers

A clear understanding of the various names and registry numbers is crucial for accurate literature searches and chemical sourcing.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | 2,4,6-tris(propan-2-yl)benzoic acid[1][2][3][4] |

| Synonyms | 2,4,6-Tris(1-methylethyl)benzoic acid[2][5], 2,4,6-tri(propan-2-yl)benzoic acid[6] |

| CAS Number | 49623-71-4[1][6][7] |

| PubChem CID | 96214 |

| InChI Key | ULVHAZFBJJXIDO-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)O)C(C)C[1] |

| Molecular Formula | C₁₆H₂₄O₂[1][6] |

| Molecular Weight | 248.37 g/mol [6] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 184-187 °C |

| Boiling Point | 318.7 °C at 760 mmHg |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethers, and chlorinated hydrocarbons. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages classical organic reactions. The following protocol provides a reliable pathway starting from commercially available benzene. The rationale behind each step is provided to offer a deeper understanding of the transformation.

Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 1,3,5-Triisopropylbenzene (Friedel-Crafts Alkylation)

This initial step introduces the characteristic isopropyl groups onto the benzene ring. The use of a Lewis acid catalyst is essential for generating the electrophilic isopropyl cation from 2-chloropropane.

-

Materials: Benzene, 2-chloropropane, anhydrous aluminum chloride (AlCl₃).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (3.3 equivalents).

-

Cool the flask in an ice bath and slowly add benzene (1 equivalent).

-

From the dropping funnel, add 2-chloropropane (3.5 equivalents) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 3-4 hours, or until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,3,5-triisopropylbenzene.

-

Part B: Synthesis of 2,4,6-Triisopropylacetophenone (Friedel-Crafts Acylation)

This step introduces an acetyl group which will be subsequently oxidized to the carboxylic acid. The steric hindrance of 1,3,5-triisopropylbenzene directs the acylation to the position between two isopropyl groups.

-

Materials: 1,3,5-Triisopropylbenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in dry DCM under an inert atmosphere.

-

Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents).

-

To this mixture, add a solution of 1,3,5-triisopropylbenzene (1 equivalent) in dry DCM dropwise, keeping the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,4,6-triisopropylacetophenone can be purified by column chromatography on silica gel.

-

Part C: Synthesis of this compound (Oxidation)

The final step involves the oxidation of the acetyl group to a carboxylic acid. A haloform reaction is a suitable method for this transformation.

-

Materials: 2,4,6-Triisopropylacetophenone, sodium hypobromite (or sodium hypochlorite) solution, diethyl ether.

-

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide.

-

In a flask, dissolve 2,4,6-triisopropylacetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Slowly add the sodium hypobromite solution to the solution of the ketone, maintaining the temperature below 20 °C.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

-

Quench any excess hypobromite with a solution of sodium bisulfite.

-

Extract the reaction mixture with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Applications in Drug Discovery and Development: FABP4 Inhibition

A significant application of this compound lies in its use as a scaffold for the development of inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a key protein in lipid metabolism and inflammation, making it an attractive target for the treatment of type 2 diabetes and atherosclerosis.

Mechanism of Action: The Role of the 2,4,6-Triisopropylphenyl Moiety

The large, hydrophobic 2,4,6-triisopropylphenyl group plays a crucial role in the binding of inhibitors to the FABP4 protein. The internal cavity of FABP4 is a hydrophobic pocket that accommodates fatty acids. The bulky triisopropylphenyl group of the inhibitor can occupy a significant portion of this pocket, leading to high-affinity binding through van der Waals interactions. This steric bulk can also contribute to the selectivity of the inhibitor for FABP4 over other FABP isoforms by exploiting subtle differences in the size and shape of their respective binding cavities.

Sources

- 1. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 1,3,5-Triisopropylbenzene synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid: A Sterically Hindered Carboxylic Acid

Abstract

2,4,6-Triisopropylbenzoic acid is a unique carboxylic acid distinguished by the profound steric hindrance imparted by three bulky isopropyl groups flanking the carboxyl functional group. This structural feature dramatically influences its chemical reactivity, rendering it an invaluable tool in advanced organic synthesis and a key intermediate in the development of specialized chemical entities.[1][2][3] This guide provides an in-depth exploration of its core properties, the mechanistic implications of its steric bulk, detailed synthetic and reaction protocols, and its applications for researchers, particularly those in the field of drug development.

Introduction: The Architecture of Steric Hindrance

At its core, this compound, also known as 2,4,6-tris(1-methylethyl)benzoic acid, is a substituted aromatic carboxylic acid.[4][5] However, its true significance lies not just in its composition but in its three-dimensional architecture. The presence of large isopropyl groups at the ortho (2,6) and para (4) positions of the benzene ring creates a sterically crowded environment around the carboxylic acid moiety. This "molecular shielding" is the defining characteristic that dictates its unique chemical behavior, setting it apart from less substituted analogs like benzoic acid.

This steric hindrance is not a mere inconvenience; it is a functional feature that chemists exploit to control reaction selectivity and stabilize reactive intermediates.[6][7] The primary application of this molecule is as a hindered acid intermediate in complex organic synthesis.[1][8][9]

Core Molecular Identifiers

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 49623-71-4 | [1][4][5] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][4][10] |

| Molecular Weight | 248.36 g/mol | [4][5] |

| IUPAC Name | 2,4,6-tri(propan-2-yl)benzoic acid | [5][8] |

| Appearance | White to pale yellow crystalline powder | [2][8] |

| Melting Point | 184-187 °C | [2] |

| Solubility | Slightly soluble in water | [2][3][11] |

| pKa (Predicted) | 3.23 ± 0.10 | [2] |

Spectroscopic data, including IR and mass spectra, are publicly available for reference through the NIST Chemistry WebBook.[4][10]

The Mechanistic Implications of Steric Shielding

The three isopropyl groups effectively form a protective pocket around the carbonyl carbon of the carboxylic acid. This shielding dramatically reduces the accessibility of the carbonyl carbon to nucleophiles, which is the cornerstone of its unique reactivity profile.

Caption: Steric shielding of the carboxyl group by bulky isopropyl substituents.

This steric inhibition has profound consequences for common carboxylic acid reactions:

-

Esterification: Standard acid-catalyzed esterification (Fischer esterification) is exceptionally slow or fails entirely because the alcohol nucleophile cannot efficiently attack the sterically congested carbonyl carbon.[12][13]

-

Hydrolysis of Esters: The reverse reaction, acid-catalyzed hydrolysis of its esters, is also significantly hindered. Consequently, base-mediated hydrolysis (saponification) often proceeds via an unconventional mechanism. Instead of the typical nucleophilic attack at the acyl carbon (BAc2 mechanism), the hydroxide ion may attack the less hindered alkyl carbon of the ester group in an SN2 fashion (BAl2 mechanism), particularly for methyl esters.[14] This is a critical consideration for chemists working with derivatives of this acid.

Synthesis and Methodologies

The synthesis of this compound typically starts from 1,3,5-triisopropylbenzene, which can be prepared via Friedel-Crafts alkylation of benzene. The subsequent introduction of the carboxylic acid group requires overcoming the steric hindrance of the parent molecule.

Caption: General synthetic workflow for this compound.

Representative Laboratory Synthesis Protocol

This protocol describes a common laboratory-scale synthesis via bromination followed by Grignard carboxylation.

Objective: To synthesize this compound from 1,3,5-triisopropylbenzene.

Step 1: Bromination of 1,3,5-Triisopropylbenzene

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Reagents: Charge the flask with 1,3,5-triisopropylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Reaction: Slowly add bromine (Br₂, 1.05 eq) via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic and will generate HBr gas.

-

Completion: After the addition is complete, gently heat the mixture (e.g., to 40-50°C) for 1-2 hours to drive the reaction to completion, as monitored by TLC or GC analysis.

-

Workup: Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to destroy excess bromine. Extract the product into a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4,6-triisopropylbromobenzene.

Step 2: Grignard Formation and Carboxylation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq).

-

Initiation: Add a small portion of the crude 2,4,6-triisopropylbromobenzene (from Step 1) dissolved in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be added to initiate the Grignard formation if necessary.

-

Grignard Reagent Formation: Once the reaction initiates (as evidenced by heat evolution and bubbling), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux. After addition, continue stirring until most of the magnesium is consumed.

-

Carboxylation: Cool the Grignard solution in a dry ice/acetone bath (-78°C). Carefully add an excess of crushed dry ice (solid CO₂) in portions. The mixture will become viscous.

-

Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from hexanes or ethanol/water) to yield pure this compound.

Applications in Research and Development

The unique properties of this compound and its derivatives make them valuable in several areas of chemical science.

Intermediate in Drug Discovery

The sterically hindered scaffold of this molecule is a valuable building block in medicinal chemistry. Its derivatives have been investigated as potential therapeutic agents.

-

FABP4 Inhibitors: Research has identified derivatives of 2,4,6-triisopropylbenzene as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for the treatment of diabetes and atherosclerosis.[2][15] The bulky nature of the triisopropylphenyl group plays a crucial role in the binding affinity and selectivity of these inhibitors.

Specialized Reagents in Organic Synthesis

While the carboxylic acid itself has specific uses, its structural motif is found in several powerful synthetic reagents.

-

Condensing Agents: The corresponding sulfonyl chloride, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a highly effective condensing agent used in the synthesis of oligonucleotides and sterically demanding esters and amides.[16] The steric bulk prevents unwanted side reactions.

-

Azide Transfer Reagents: 2,4,6-Triisopropylbenzenesulfonyl azide is used as a reagent for the transfer of an azide group, particularly in the asymmetric synthesis of unnatural amino acids.[17]

Mechanistic Studies and Protecting Groups

The extreme steric hindrance of this compound makes it and its esters ideal subjects for studying reaction mechanisms, such as the BAl2 hydrolysis pathway.[14] Furthermore, the 2,4,6-triisopropylbenzoyl group could theoretically be employed as a highly robust, sterically demanding protecting group for alcohols, removable only under specific and harsh conditions.

Conclusion

This compound is more than a simple aromatic acid; it is a masterclass in the chemical consequences of steric hindrance. Its shielded reactive center provides chemists with a specialized tool for controlling reactivity, building complex molecular architectures, and studying fundamental reaction mechanisms. For researchers in organic synthesis and drug development, understanding the unique behavior of this sterically encumbered molecule opens doors to novel synthetic strategies and the creation of targeted, high-value compounds.

References

-

NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

LookChem. Cas 49623-71-4, this compound. [Link]

-

NIST. This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. [Link]

- Google Patents.

-

PubChem. 2,4,6-Tris(1-methylethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,4,6-Triisopropylbenzenesulfonyl azide. [Link]

-

PubChem. 2,4,6-Triisopropylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Physical Chemistry Chemical Physics. [Link]

-

ScienceDirect. Steric hindrance: Significance and symbolism. [Link]

-

Khan Academy. Steric hindrance. YouTube. [Link]

- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. [Link]

-

Chemistry Stack Exchange. Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. [Link]

- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.

-

MaChemGuy. Hydrolysis of Esters. YouTube. [Link]

-

Chemistry LibreTexts. 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. 2,4,6-trinitrobenzoic acid. [Link]

-

Quora. What would be the correct order of ease of acid catalysed esterification in benzoic acid, 2-4 dimethyl benzoic acid, and 2-4-6 trimethyl benzoic acid?. [Link]

-

FDA. This compound. Global Substance Registration System. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 49623-71-4,this compound | lookchem [lookchem.com]

- 3. This compound | 49623-71-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Steric hindrance: Significance and symbolism [wisdomlib.org]

- 7. youtube.com [youtube.com]

- 8. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound, 97% 10 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. 2,4,6-Triisopropylbenzenesulfonyl azide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery and History of 2,4,6-Triisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in Molecular Design

In the landscape of organic chemistry and drug development, the architecture of a molecule is paramount to its function. Among the myriad of structural features that dictate reactivity and biological activity, steric hindrance stands out as a powerful tool for molecular design. The intentional placement of bulky functional groups can profoundly influence a molecule's conformation, stability, and interaction with its environment. A quintessential example of a molecule where steric hindrance defines its character is 2,4,6-triisopropylbenzoic acid. This highly substituted aromatic carboxylic acid, with its three bulky isopropyl groups flanking the carboxyl moiety, has served as a valuable intermediate and a model compound for studying the effects of steric congestion in chemical reactions. This in-depth technical guide explores the discovery and history of this compound, delving into the evolution of its synthesis and the scientific context that underscored its importance.

The Dawn of Sterically Hindered Aromatics: A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of polysubstituted aromatic compounds and the development of synthetic methodologies to access them. While the precise first synthesis of this specific molecule is not prominently documented in readily available historical records, its conceptual origins can be traced back to the foundational work on electrophilic aromatic substitution and organometallic chemistry in the 19th and early 20th centuries.

The seminal work of Charles Friedel and James Crafts in 1877 on the alkylation and acylation of aromatic rings opened the door to the synthesis of a vast array of substituted benzene derivatives. However, the practical application of the Friedel-Crafts alkylation for the synthesis of highly substituted compounds like 2,4,6-triisopropylbenzene, the precursor to the carboxylic acid, is fraught with challenges such as polyalkylation and carbocation rearrangements. These limitations likely spurred early organic chemists to explore alternative and more controlled synthetic routes.

The development of Grignard reagents by Victor Grignard in 1900 provided a powerful and versatile tool for carbon-carbon bond formation. The carboxylation of a Grignard reagent, formed from a corresponding aryl halide, offered a more direct and regioselective method for introducing a carboxylic acid group onto a sterically hindered aromatic ring. It is highly probable that the first successful and well-characterized synthesis of this compound was achieved through such a pathway.

The Synthetic Evolution: From Early Methods to Modern Approaches

The synthesis of this compound has evolved, driven by the pursuit of efficiency, scalability, and higher yields. The two primary historical and contemporary strategies revolve around the construction of the substituted aromatic ring followed by the introduction of the carboxyl group, or the protection of a pre-existing carboxyl group followed by substitution.

Method 1: Grignard Carboxylation of 2,4,6-Triisopropylbromobenzene

This classical approach remains a reliable and widely used method for the laboratory-scale synthesis of this compound. The causality behind this experimental choice lies in the high reactivity of the Grignard reagent and the directness of the carboxylation step.

Experimental Protocol:

Step 1: Synthesis of 2,4,6-Triisopropylbromobenzene

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with 1,3,5-triisopropylbenzene and a suitable solvent such as carbon tetrachloride.

-

Bromination: Elemental bromine is added dropwise to the reaction mixture in the dark, often with the exclusion of light to prevent radical side reactions. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4,6-triisopropylbromobenzene, which can be purified by vacuum distillation.

Step 2: Grignard Reagent Formation and Carboxylation

-

Grignard Formation: In a separate, flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A small crystal of iodine is often added to activate the magnesium surface. A solution of 2,4,6-triisopropylbromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured onto a large excess of crushed dry ice. The bulky isopropyl groups necessitate careful control of the reaction conditions to ensure efficient carboxylation.

-

Hydrolysis and Isolation: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid). This protonates the carboxylate salt and dissolves any remaining magnesium salts. The aqueous and organic layers are separated.

-

Purification: The organic layer is extracted with an aqueous sodium hydroxide solution to convert the benzoic acid into its water-soluble sodium salt. The aqueous layer is then washed with an organic solvent to remove any non-acidic impurities. Finally, the aqueous layer is acidified with a strong acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, yields the pure product.

Data Presentation:

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | 1,3,5-Triisopropylbenzene | Br₂, CCl₄, dark | 2,4,6-Triisopropylbromobenzene | 70-80% |

| 2 | 2,4,6-Triisopropylbromobenzene | Mg, I₂ (cat.), dry ether/THF | Grignard Reagent | >90% (in situ) |

| 3 | Grignard Reagent | 1. CO₂ (dry ice) 2. H₃O⁺ | This compound | 60-75% |

Visualization of the Grignard Carboxylation Workflow:

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Method 2: Friedel-Crafts Alkylation and Subsequent Oxidation

An alternative, though often less direct, historical approach involves the exhaustive Friedel-Crafts isopropylation of benzene or toluene, followed by oxidation of one of the alkyl groups to a carboxylic acid. The primary challenge of this method is controlling the polyalkylation to achieve the desired 1,3,5-substitution pattern and the subsequent selective oxidation.

Experimental Protocol:

Step 1: Friedel-Crafts Isopropylation of Benzene

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with anhydrous aluminum chloride (a Lewis acid catalyst) and a solvent such as carbon disulfide or nitrobenzene.

-

Alkylation: Benzene is added to the flask, and then isopropyl chloride or propene is added dropwise at a controlled temperature. A significant excess of the alkylating agent and a carefully chosen catalyst-to-substrate ratio are crucial to drive the reaction towards trisubstitution.

-

Work-up: The reaction is quenched by pouring the mixture onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed. The resulting mixture of isopropylbenzenes is then fractionally distilled to isolate 1,3,5-triisopropylbenzene.

Step 2: Oxidation to this compound

-

Oxidation Reaction: 1,3,5-Triisopropylbenzene is subjected to strong oxidizing conditions. A common reagent for this transformation is hot, alkaline potassium permanganate (KMnO₄) or chromic acid. The reaction requires vigorous conditions due to the stability of the alkyl groups.

-

Work-up and Isolation: After the oxidation is complete, the excess oxidizing agent is destroyed (e.g., with sodium bisulfite for KMnO₄). The mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid, causing the precipitation of this compound. The product is collected by filtration, washed, and purified by recrystallization.

Data Presentation:

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | Benzene | Isopropyl chloride/propene, AlCl₃ | 1,3,5-Triisopropylbenzene | Variable, often moderate |

| 2 | 1,3,5-Triisopropylbenzene | KMnO₄, NaOH, heat; then H₃O⁺ | This compound | Low to moderate |

Visualization of the Friedel-Crafts and Oxidation Workflow:

An In-depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid: Synthesis, Properties, and Reactivity

Introduction

2,4,6-Triisopropylbenzoic acid (TIPBA) is a sterically hindered aromatic carboxylic acid that serves as a crucial intermediate in various fields of organic synthesis. Its unique structural architecture, characterized by three bulky isopropyl groups flanking the carboxylic acid moiety, imparts distinct physical and chemical properties that are of significant interest to researchers, particularly in the development of pharmaceuticals and advanced materials. The pronounced steric hindrance around the carboxyl group governs its reactivity, often necessitating specialized synthetic protocols and leading to unique chemical behaviors. This guide provides a comprehensive overview of the synthesis, purification, physicochemical characteristics, and characteristic reactivity of this compound, offering field-proven insights and detailed experimental methodologies for the scientific community.

Physicochemical Characteristics

This compound is a white crystalline powder at room temperature.[1][2] The bulky isopropyl groups significantly influence its physical properties, leading to a relatively high melting point and limited solubility in polar solvents like water.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₂ | [2][3] |

| Molecular Weight | 248.36 g/mol | [2][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 184-187 °C | [2] |

| Boiling Point | 318.7 °C at 760 mmHg | [2] |

| Density | 0.984 g/cm³ | [2] |

| Water Solubility | Slightly soluble | [2][4] |

| pKa (Predicted) | 3.23 ± 0.10 | [2] |

| CAS Number | 49623-71-4 | [3] |

| IUPAC Name | 2,4,6-tris(propan-2-yl)benzoic acid | [3] |

Synthesis of this compound